5,8-cis-5,8-Epoxy-13-cis Retinoic Acid is a compound belonging to the retinoid family, which includes various derivatives of vitamin A. Its chemical formula is and it has a molecular weight of 316.43 g/mol. This compound is characterized by its unique structure, featuring an epoxy group and multiple double bonds, which contribute to its biological activity and potential therapeutic applications. It exists as a mixture of diastereomers, specifically the 5,8-cis and 13-cis configurations, which can influence its pharmacological properties .
The chemical reactivity of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid can be attributed to its functional groups. The epoxy group can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of diols. Additionally, the presence of conjugated double bonds allows for various electrophilic additions and polymerization reactions. These properties are significant in synthetic organic chemistry for developing derivatives with enhanced biological activities .
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid exhibits notable biological activities similar to other retinoids. It has been studied for its role in regulating gene expression related to cell differentiation and proliferation. In vitro studies suggest that it may influence cellular processes such as apoptosis and angiogenesis. Furthermore, it shows potential in dermatological applications due to its ability to modulate skin cell behavior and promote healing .
The synthesis of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid can be achieved through several methods:
5,8-cis-5,8-Epoxy-13-cis Retinoic Acid has several potential applications:
Interaction studies involving 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid focus on its binding affinity to nuclear receptors such as retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These interactions are crucial for mediating its biological effects. Research indicates that this compound may exhibit differential binding affinities compared to other retinoids, which could lead to unique biological responses. Additionally, studies on its metabolic pathways reveal interactions with cytochrome P450 enzymes that could influence its pharmacokinetics .
Several compounds share structural similarities with 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| All-trans Retinoic Acid | Contains all-trans double bonds | Widely used in acne treatment; well-studied |
| 9-cis Retinoic Acid | Contains a cis double bond at position 9 | Potentially more effective in certain cancer therapies |
| Tretinoin (All-trans Retinoic Acid) | First-generation topical retinoid | Established efficacy in dermatology |
| Isotretinoin | A methylated derivative of Tretinoin | Used primarily for severe acne treatment |
The uniqueness of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid lies in its specific epoxy structure and cis configurations that may confer distinct biological activities not observed in other retinoids. This structural diversity contributes to ongoing research aimed at discovering new therapeutic potentials within the retinoid class .
The formation of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid represents a specialized oxidative transformation within the broader retinoid metabolic network [1]. This epoxidation process involves multiple enzymatic pathways that convert retinoic acid isomers to their corresponding epoxide derivatives through distinct mechanistic routes [2]. The enzymatic systems responsible for this transformation operate through two primary mechanisms: cytochrome P450-mediated oxidation and peroxidase-dependent radical formation processes [3] [4].
Cytochrome P450 enzymes play a crucial role in the epoxidation of retinoic acid derivatives, utilizing a general chemical mechanism that involves a ferryl intermediate and odd-electron chemistry [4]. The process begins with the abstraction of a hydrogen atom or electron followed by oxygen rebound, which can explain carbon hydroxylation, heteroatom oxygenation, and epoxidation reactions [4]. Multiple cytochrome P450 isoforms contribute to retinoic acid metabolism, with Cytochrome P450 2C8 demonstrating the highest catalytic efficiency for retinoic acid 4-hydroxylation [5]. Cytochrome P450 3A4 and Cytochrome P450 2C9 also contribute significantly to retinoic acid oxidative metabolism, though to a lesser extent than Cytochrome P450 2C8 [5].
The cytochrome P450 26A1 enzyme exhibits particularly high affinity for retinoic acid substrates, with a binding affinity in the low nanomolar range and a depletion Km value of approximately 9.4 nanomolar [6]. This enzyme catalyzes sequential oxidation of retinoic acid through both dissociative and non-dissociative mechanisms, where intermediate metabolites can undergo further oxidations without leaving the active site of the enzyme [6]. The formation of epoxidized products occurs through the action of different electrophilic species, including hydroperoxo-iron and oxenoid-iron intermediates [3].
Research has demonstrated that cytochrome P450 enzymes can utilize multiple oxidizing species generated from molecular oxygen, which accounts for their broad reaction specificity and variety of products formed [3]. The threonine residues in cytochrome P450 enzymes facilitate proton delivery to the active site, and mutations affecting these residues can alter the epoxidation versus hydroxylation selectivity [3]. Specifically, the T303A mutation in cytochrome P450 2E1 results in enhanced epoxidation of model substrates, suggesting that hydroperoxo-iron species can serve as effective epoxidizing agents [3].
| Enzyme System | Substrate | Primary Product | Km (μM) | Mechanism |
|---|---|---|---|---|
| Cytochrome P450 2C8 | All-trans-retinoic acid | 4-Hydroxy-retinoic acid | Highest catalytic efficiency | Hydroxylation |
| Cytochrome P450 3A4 | All-trans-retinoic acid | 4-Hydroxy-retinoic acid | Moderate | Hydroxylation |
| Cytochrome P450 26A1 | All-trans-retinoic acid | 4-Hydroxy-retinoic acid | 0.0094 | Sequential oxidation |
Peroxidase enzymes constitute an alternative pathway for retinoic acid epoxidation through radical-mediated mechanisms [7] [2]. Prostaglandin H synthase demonstrates significant activity in the cooxidation of 13-cis-retinoic acid, utilizing hydroperoxides such as hydrogen peroxide and 5-phenyl-4-penten-1-yl hydroperoxide as cosubstrates [7]. This enzyme system exhibits first-order kinetics with respect to enzyme concentration and demonstrates the formation of retinoid-derived free radical intermediates through electron paramagnetic resonance spin trapping studies [7].
The peroxidase-dependent pathway involves the direct interaction of retinoids with peroxidase iron-oxo intermediates, as evidenced by the inhibition of peroxidase-dependent cooxidation of guaiacol by 13-cis-retinoic acid [7]. The mechanism proceeds through the formation of carbon-centered radicals that react with molecular oxygen to form peroxyl free radicals [8]. These peroxyl radicals are particularly stable and can diffuse considerable distances from their generation site, enabling them to epoxidize double bonds in various substrates [8].
Multiple hemoproteins demonstrate retinoic acid 5,6-epoxidase activity, including human oxyhemoglobin and methemoglobin, equine skeletal muscle oxymyoglobin and metmyoglobin, bovine liver catalase, and horseradish peroxidase [2]. The heme moiety participates directly in the epoxidation process, as demonstrated by the activity of hematin and the lack of activity in cytochrome c, free ferrous ion, or free ferric ion [2]. Each hemoprotein exhibits characteristic individual pH dependencies for their epoxidase activities, suggesting that the apoenzymes influence the catalytic properties to varying degrees [2].
The peroxidase-mediated epoxidation is sensitive to reducing agents, with complete inhibition observed in the presence of nicotinamide adenine dinucleotide phosphate, nicotinamide adenine dinucleotide, and 2-mercaptoethanol [2]. This sensitivity suggests that radical intermediates in the epoxidation process can be reduced by these cofactors, providing insight into the mechanistic pathway [2].
| Enzyme System | Substrate | Primary Product | Km (μM) | Mechanism |
|---|---|---|---|---|
| Prostaglandin H Synthase | 13-cis-retinoic acid | 5,6-Epoxy-retinoic acid | Not determined | Radical formation |
| Human Hemoglobin (HbO2) | Retinoic acid | 5,6-Epoxy-retinoic acid | pH dependent | Heme-mediated epoxidation |
| Bovine Liver Catalase | Retinoic acid | 5,6-Epoxy-retinoic acid | pH dependent | Heme-mediated epoxidation |
| Horseradish Peroxidase | Retinoic acid | 5,6-Epoxy-retinoic acid | pH dependent | Heme-mediated epoxidation |
The biotransformation of retinoic acid derivatives, including the formation of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid, exhibits pronounced tissue-specific patterns that reflect the differential expression and activity of metabolizing enzymes [9] [10]. Human keratinocytes demonstrate the capacity to metabolize all-trans retinol to various retinoic acid derivatives, including the detection of 5,6-epoxy retinoic acid at pharmacological concentrations [10]. The formation of epoxidized products in keratinocytes occurs alongside the production of 4-hydroxy and 4-oxo retinoic acid metabolites, with the specific pattern dependent on substrate concentration [10].
Liver tissue represents the primary site of retinoic acid metabolism, with high expression levels of multiple cytochrome P450 isoforms including Cytochrome P450 2C8, which serves as the major retinoic acid 4-hydroxylating enzyme in human liver microsomes [5]. The hepatic metabolism of retinoic acid involves complex regulatory mechanisms, with enzyme induction observed following exposure to retinoic acid itself [5]. The cytochrome P450 26 enzyme family shows particularly high expression in liver tissue, with Cytochrome P450 26A1 being inducible by retinoic acid treatment [11].
Adipose tissues demonstrate significant variability in retinoid metabolism, with visceral adipose tissue expressing higher levels of retinoid-metabolizing enzymes compared to subcutaneous adipose tissue [9]. Visceral adipose tissue shows elevated expression of retinol-binding protein 4, cellular retinol-binding protein 1, retinol dehydrogenase 10, and cytochrome P450 26A1 and 26B1 [9]. This differential expression pattern suggests that visceral adipose tissue is more actively involved in retinoid metabolism than subcutaneous adipose tissue [9].
Brain tissue exhibits unique patterns of retinoid metabolism, with evidence for the endogenous generation of 13-cis retinoic acid through enzymatic mechanisms [12]. The brain contains specific enzymatic systems capable of generating 13-cis retinoids, potentially involving enzymes homologous to retinal pigment epithelium-specific protein 65kDa [12]. Testis tissue demonstrates high levels of retinaldehyde dehydrogenase activity, contributing to the local synthesis of retinoic acid from retinaldehyde precursors [13].
| Tissue/Organ | CYP26A1 Expression | CYP26B1 Expression | Predominant Metabolite | Metabolic Rate |
|---|---|---|---|---|
| Human Liver | High | Moderate | 4-Hydroxy-RA, 4-Oxo-RA | High |
| Human Keratinocytes | Moderate | Low | 5,6-Epoxy-RA | Moderate |
| Visceral Adipose Tissue | Low | High | 4-Hydroxy-RA | High |
| Subcutaneous Adipose Tissue | Very Low | Low | 4-Hydroxy-RA | Low |
| Brain | Moderate | High | 13-cis-RA | Variable |
| Testis | High | Moderate | 4-Oxo-RA | High |
| Kidney | Moderate | Low | 4-Hydroxy-RA | Moderate |
| Intestinal Mucosa | Low | Low | 4-Oxo-RA | Moderate |
Significant interspecies differences exist in the metabolism of retinoic acid derivatives, with implications for the formation and clearance of 5,8-cis-5,8-Epoxy-13-cis Retinoic Acid [14] [15]. The cytochrome P450 26 enzyme family shows high conservation across species, with Cytochrome P450 26A1 sequence similarity exceeding 65% between human, mouse, and zebrafish [16]. Cytochrome P450 26B1 demonstrates even higher conservation with sequence similarity greater than 70% across these species [16]. Despite this conservation, functional differences in enzyme activity and substrate specificity contribute to interspecies variability in retinoid metabolism [16].
Comparative studies in rats have revealed significant sex-related differences in retinoic acid metabolism, with male rats showing statistically greater formation of 4-oxo metabolites compared to female rats across both Sprague-Dawley and Hairless strains [15]. The formation of 4-oxo-all-trans-retinoic acid, 4-oxo-13-cis-retinoic acid, and 4-oxo-9-cis-retinoic acid varies with the nature of the substrate isomer and demonstrates sex-specific patterns [15]. Importantly, no significant differences in retinoic acid biotransformation were observed between Sprague-Dawley and Hairless rat strains, supporting the validity of using Hairless rats in metabolic studies [15].
Hamster studies have provided fundamental insights into retinoic acid metabolism, demonstrating that both all-trans and 13-cis retinoic acid at low concentrations share common metabolic pathways [17]. The metabolism involves the formation of 4-hydroxy and 4-keto retinoic acid as early products, with maximal formation occurring in vitamin A-deficient animals pretreated with retinoic acid [17]. These findings suggest that oxidative attack at the carbon-four position of the cyclohexenyl ring represents the initial step in retinoic acid elimination from tissues [17].
The marked interspecies differences in teratogenic sensitivity to retinoids have been attributed to variations in metabolic processing and toxicokinetics [14]. These differences reflect the complex interplay between enzyme expression patterns, substrate specificity, and regulatory mechanisms across different species [14]. The evolutionary conservation of cytochrome P450 26 enzymes across vertebrates suggests critical roles in retinoid signaling regulation, though the specific evolutionary pressures leading to the development of three separate cytochrome P450 26 enzymes remain unclear [16].
| Species | CYP26A1 Sequence Similarity (%) | Primary Metabolic Pathway | Sex Differences | Teratogenic Sensitivity |
|---|---|---|---|---|
| Human | 100 | 4-Hydroxylation | Yes (CYP expression) | Moderate |
| Mouse | >80 | 4-Hydroxylation | Yes (activity) | High |
| Rat (Sprague-Dawley) | >80 | 4-Hydroxylation | Yes (4-oxo metabolites) | Variable |
| Rat (Hairless) | >80 | 4-Hydroxylation | Yes (4-oxo metabolites) | Variable |
| Zebrafish | >65 | 4-Hydroxylation | Not determined | High |
| Rabbit | Not determined | 5,6-Epoxidation | Not determined | High |
| Hamster | Not determined | 4-Hydroxylation, 4-Oxidation | Yes (metabolite levels) | Moderate |